molecular formula C18H11N3OS B5449313 3-amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile

3-amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5449313
M. Wt: 317.4 g/mol
InChI Key: LFJICCDPLURPSG-UHFFFAOYSA-N
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Description

3-Amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a furyl group, and a phenyl ring

Preparation Methods

The synthesis of 3-amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

  • Introduction of the Furyl Group: : The furyl group can be introduced through a substitution reaction, where a suitable furan derivative reacts with the thieno[2,3-b]pyridine core.

  • Attachment of the Phenyl Ring: : The phenyl ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenyl boronic acid derivative.

  • Introduction of the Cyano Group: : The cyano group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

  • Substitution: : Substitution reactions can involve the replacement of functional groups on the compound, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, heat, and catalysts to facilitate the reactions. Major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various organic compounds.

  • Biology: : The compound has potential biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Medicine: : It may have therapeutic properties, and research is ongoing to explore its potential use in treating various diseases.

  • Industry: : Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 3-amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-amino-4-(2-furyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile stands out due to its unique structure and potential applications. Similar compounds include:

  • 3-Amino-4-(2-furyl)pyridine: : This compound shares the furyl group but lacks the thieno[2,3-b]pyridine core and phenyl ring.

  • 3-Amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: : This compound has a similar structure but includes a tetrahydrothieno[2,3-b]quinoline core instead of the thieno[2,3-b]pyridine core.

These compounds may have different properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS/c19-10-15-17(20)16-12(14-7-4-8-22-14)9-13(21-18(16)23-15)11-5-2-1-3-6-11/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJICCDPLURPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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